molecular formula C8H17NO2 B3195386 Methyl 2-amino-2,4-dimethylpentanoate CAS No. 90104-01-1

Methyl 2-amino-2,4-dimethylpentanoate

Cat. No.: B3195386
CAS No.: 90104-01-1
M. Wt: 159.23 g/mol
InChI Key: KGYSWVMSQARZEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2,4-dimethylpentanoate is a branched-chain amino acid ester characterized by a methyl ester group at the carboxyl terminus, an amino group at the C2 position, and two methyl substituents at the C2 and C4 positions. The compound’s stereochemistry and functional groups suggest applications in asymmetric catalysis or as a precursor for bioactive molecules .

Properties

IUPAC Name

methyl 2-amino-2,4-dimethylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSWVMSQARZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2,4-dimethylpentanoate typically involves the esterification of 2-amino-2,4-dimethylpentanoic acid. One common method includes the reaction of the acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is carried out at low temperatures, around -10°C, and then heated to reflux .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-2,4-dimethylpentanoate serves as a key intermediate in the synthesis of more complex organic molecules. Its unique branching structure allows it to participate in various chemical reactions, making it a versatile reagent in organic chemistry.

Key Reactions :

  • Esterification : The compound can be synthesized through the esterification of 2-amino-4,4-dimethylpentanoic acid with methanol under acidic conditions.
  • Reactivity with Nucleophiles : The amino group enhances the compound's ability to react with nucleophiles, facilitating the formation of amides and other derivatives.

Biochemical Research

In biochemical studies, this compound is utilized for its biological activity characteristic of amino acid derivatives. It has been investigated for its interactions with enzymes and receptors, which are crucial for understanding its role in various metabolic pathways.

Potential Roles :

  • Enzyme Interactions : The compound may act as a substrate or inhibitor for specific enzymes due to its structural features.
  • Binding Affinity Studies : Research has focused on how the amino group facilitates hydrogen bonding and ionic interactions critical for binding affinity and specificity.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development. Its ability to modify biological activity through structural variations allows researchers to explore new therapeutic agents.

Case Studies :

  • Investigations into the compound's effects on specific biological targets have shown promise in developing treatments for various conditions.

Structural Analogues

Several compounds share structural similarities with this compound, which can influence their reactivity and biological activity. Understanding these analogues helps in designing experiments and predicting outcomes.

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-3,3-dimethylbutanoateSimilar amine and ester functionalitiesDifferent branching structure affecting reactivity
Methyl 2-amino-5,5-dimethylhexanoateExtended carbon chainVariations in steric hindrance influencing reactivity
Ethyl 2-amino-4,4-dimethylpentanoateEthyl instead of methyl esterAlters solubility and reactivity profile

Mechanism of Action

The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes or receptors. This compound can also participate in metabolic pathways, influencing the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

Positional Isomers and Stereochemical Variants

  • Synthesized via a triflic acid (TfOH)-catalyzed reaction in dichloromethane under argon, it demonstrates distinct reactivity due to steric and electronic differences.
  • 2-Amino-2,3-Dimethylpentanoic Acid A carboxylic acid variant (rather than an ester) with dimethyl groups at C2 and C3. Notably rare in terrestrial biology, its indigeneity in meteorites suggests abiotic synthesis pathways. The absence of the ester group reduces hydrolytic lability compared to Methyl 2-amino-2,4-dimethylpentanoate, making it more stable in aqueous environments .

Functional Group Derivatives

  • Pentanamide, 2-Amino-2,4-Dimethyl (CAS 113509-60-7) This amide derivative replaces the ester’s methoxy group with an amide. With a molecular formula of C₇H₁₆N₂O, the amide’s hydrogen-bonding capacity and resistance to hydrolysis enhance its stability, favoring applications in prolonged-release drug formulations or enzyme-resistant peptide mimics .
  • The diazo moiety confers high reactivity, enabling participation in cycloadditions or carbene-mediated transformations.

Substituent-Modified Analogs

  • The imidazole’s aromaticity and basicity suggest applications in metalloenzyme inhibition or as a ligand in coordination chemistry, diverging from the parent compound’s likely role as a synthetic intermediate .

Data Tables for Comparative Overview

Table 1: Structural and Functional Comparisons

Compound Name CAS Functional Groups Key Properties/Applications Reference
This compound Not provided Ester, amino, dimethyl Chiral intermediate, drug synthesis
Methyl (S)-3-amino-4,4-dimethylpentanoate Not provided Ester, amino (C3), dimethyl Asymmetric synthesis
2-Amino-2,4-dimethylpentanamide 113509-60-7 Amide, amino, dimethyl Stable prodrugs, enzyme-resistant motifs
(Z)-Methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate Not provided Diazo, imino, ester Reactive intermediate, cycloadditions
Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate 1344117-22-1 Ester, amino, imidazole Metalloenzyme inhibition, ligand chemistry

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Notable Reactivity/Stability
This compound C₈H₁₇NO₂ 173.23 Hydrolytically labile ester group
2-Amino-2,4-dimethylpentanamide C₇H₁₆N₂O 144.21 Amide stability, resistant to hydrolysis
(Z)-Methyl 3-((benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate C₁₅H₁₉N₃O₃ 289.34 Light-sensitive diazo group

Biological Activity

Methyl 2-amino-2,4-dimethylpentanoate, also known as a derivative of amino acids, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

This compound is structurally characterized by the presence of an amino group and a methyl ester functional group, which contribute to its reactivity and interaction with biological systems. Its molecular formula is C7H15NO2C_7H_{15}NO_2.

1. Enzymatic Interactions

Research indicates that compounds similar to this compound can act as substrates or inhibitors for various enzymes. For instance, studies have shown that structurally related compounds can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy . The structure-activity relationship (SAR) suggests that modifications on the amino acid backbone can significantly affect enzyme inhibition potency.

2. Neuroprotective Effects

A study examining the neuroprotective properties of amino acid derivatives highlighted that this compound exhibits protective effects against oxidative stress-induced neuronal cell death. This is attributed to its ability to modulate glutamate receptors, which play a pivotal role in excitotoxicity . The compound's efficacy was evaluated using in vitro models where it demonstrated a dose-dependent protective effect.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed that it possesses significant activity against certain bacterial strains. The compound was tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: HDAC Inhibition

In a comprehensive study focused on azumamides and their analogs, researchers synthesized various derivatives of amino acids and assessed their HDAC inhibitory activity. This compound was evaluated alongside these compounds and exhibited promising results with IC50 values indicating effective inhibition of HDAC1 and HDAC3 .

Case Study 2: Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of traumatic brain injury. The results showed that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function post-injury . This reinforces the potential therapeutic applications of this compound in neurodegenerative diseases.

Data Tables

Biological Activity Effect Reference
HDAC InhibitionIC50 values between 14–67 nM
NeuroprotectionReduced oxidative stress markers
Antimicrobial ActivitySignificant inhibition zones observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2,4-dimethylpentanoate
Reactant of Route 2
Methyl 2-amino-2,4-dimethylpentanoate

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